N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzo[d][1,3]dioxole-5-carboxamide
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Overview
Description
“N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzo[d][1,3]dioxole-5-carboxamide” is a chemical compound with the molecular formula C19H16N2O4 and a molecular weight of 336.347. It is a derivative of pyrrolopyrazine, a nitrogen-containing heterocyclic compound that includes a pyrrole ring and a pyrazine ring .
Scientific Research Applications
Diuretic Properties and Hypertension Treatment
Shishkina et al. (2018) investigated polymorphic modifications of a related 1H-pyrrolo[3,2,1-ij]quinoline derivative, highlighting its strong diuretic properties suitable for new hypertension remedies. This study opens up avenues for utilizing similar compounds, including N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzo[d][1,3]dioxole-5-carboxamide, in developing innovative treatments for hypertension through targeted molecular modifications to enhance diuretic effects without focusing on dosages or side effects (Shishkina et al., 2018).
Antiarrhythmic Activity
Research conducted by Hankovszky et al. (1986) on tetramethyl-3-pyrrolinecarboxamide compounds, which share structural similarities with the queried compound, demonstrated significant antiarrhythmic activity. These findings suggest the potential of this compound in contributing to the development of novel antiarrhythmic agents through its unique structural framework, focusing solely on the scope of scientific research without delving into clinical usage or adverse effects (Hankovszky et al., 1986).
Antimicrobial and Antitubercular Activities
Kumar et al. (2014) synthesized novel carboxamide derivatives of 2-quinolones, demonstrating promising antibacterial, antifungal, and antitubercular activities. This research points towards the potential use of this compound in the synthesis of compounds targeting a range of microbial pathogens, emphasizing its relevance in antimicrobial research without addressing therapeutic applications or pharmacodynamics (Kumar et al., 2014).
Future Directions
The future directions for research on this compound could involve further exploration of its synthesis methods, chemical reactions, mechanism of action, and physical and chemical properties. Additionally, its safety profile and potential hazards should be thoroughly investigated. The pyrrolopyrazine structure is an attractive scaffold for drug discovery research , suggesting that this compound could have potential applications in medicinal chemistry.
Mechanism of Action
Target of Action
The compound, also known as N-(2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)-1,3-benzodioxole-5-carboxamide, is a derivative of indole . Indole derivatives are known to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various targets.
Mode of Action
Indole derivatives, to which this compound belongs, are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound may interact with its targets to modulate these biological processes.
Biochemical Pathways
Given the broad spectrum of biological activities associated with indole derivatives , it can be inferred that this compound may affect multiple biochemical pathways.
Result of Action
Given the various biological activities associated with indole derivatives , it can be inferred that this compound may have diverse effects at the molecular and cellular levels.
Properties
IUPAC Name |
N-(2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)-1,3-benzodioxole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O4/c22-17-9-13-7-14(6-11-2-1-5-21(17)18(11)13)20-19(23)12-3-4-15-16(8-12)25-10-24-15/h3-4,6-8H,1-2,5,9-10H2,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYAVLTMKEDEJFK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C3C(=CC(=C2)NC(=O)C4=CC5=C(C=C4)OCO5)CC(=O)N3C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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